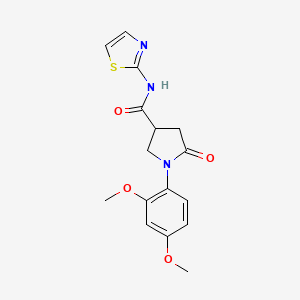![molecular formula C21H24N4O4 B11008804 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B11008804.png)
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-METHOXYETHYL)-4,6-DIMETHYL-2-OXO-N-{2-[4-OXO-3(4H)-QUINAZOLINYL]ETHYL}-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridinecarboxamide core, which is often associated with biological activity, and a quinazolinyl moiety, which is known for its pharmacological properties.
Preparation Methods
The synthesis of 1-(2-METHOXYETHYL)-4,6-DIMETHYL-2-OXO-N-{2-[4-OXO-3(4H)-QUINAZOLINYL]ETHYL}-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyridinecarboxamide Core: This step involves the condensation of appropriate starting materials to form the pyridinecarboxamide structure.
Introduction of the Quinazolinyl Moiety: The quinazolinyl group is introduced through a nucleophilic substitution reaction.
Methoxyethyl Substitution: The methoxyethyl group is added via an alkylation reaction.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(2-METHOXYETHYL)-4,6-DIMETHYL-2-OXO-N-{2-[4-OXO-3(4H)-QUINAZOLINYL]ETHYL}-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-METHOXYETHYL)-4,6-DIMETHYL-2-OXO-N-{2-[4-OXO-3(4H)-QUINAZOLINYL]ETHYL}-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(2-METHOXYETHYL)-4,6-DIMETHYL-2-OXO-N-{2-[4-OXO-3(4H)-QUINAZOLINYL]ETHYL}-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-(2-METHOXYETHYL)-4,6-DIMETHYL-2-OXO-N-{2-[4-OXO-3(4H)-QUINAZOLINYL]ETHYL}-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinyl moiety and may exhibit similar pharmacological properties.
Pyridinecarboxamide Derivatives: Compounds with a pyridinecarboxamide core may have comparable biological activities.
Methoxyethyl Substituted Compounds: These compounds feature the methoxyethyl group and may have similar chemical reactivity.
The uniqueness of 1-(2-METHOXYETHYL)-4,6-DIMETHYL-2-OXO-N-{2-[4-OXO-3(4H)-QUINAZOLINYL]ETHYL}-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C21H24N4O4 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(4-oxoquinazolin-3-yl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H24N4O4/c1-14-12-15(2)25(10-11-29-3)21(28)18(14)19(26)22-8-9-24-13-23-17-7-5-4-6-16(17)20(24)27/h4-7,12-13H,8-11H2,1-3H3,(H,22,26) |
InChI Key |
VBMUMRDWYWRYED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NCCN2C=NC3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11008722.png)
![methyl 2-({[(2S)-1-methoxy-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamoyl}amino)benzoate](/img/structure/B11008738.png)
![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B11008743.png)
![3-[2-(4a-hydroxy-1-phenyloctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11008746.png)
![N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11008757.png)

methanone](/img/structure/B11008761.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11008774.png)
![4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B11008777.png)

![N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B11008795.png)
![1-(furan-2-ylmethyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11008799.png)

![methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate](/img/structure/B11008814.png)
